4-Prop-2-enylpiperidine-4-carboxylic acid;hydrochloride
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Description
“4-Prop-2-enylpiperidine-4-carboxylic acid;hydrochloride” is a chemical compound . It is also known as “4-ethenylpiperidine-4-carboxylic acid hydrochloride” and has a CAS Number of 2411249-48-2 . It is typically stored at room temperature and is in the form of a powder .
Physical and Chemical Properties Analysis
The physical form of “4-ethenylpiperidine-4-carboxylic acid hydrochloride” is a powder . It is stored at room temperature .Scientific Research Applications
Antibacterial Agents Development Research into pyridonecarboxylic acids as antibacterial agents revealed that compounds with specific substituents, including those structurally similar to 4-Prop-2-enylpiperidine-4-carboxylic acid; hydrochloride, exhibit significant antibacterial activity. This work contributes to the development of new antibacterial drugs and provides insight into the structure-activity relationships critical for antimicrobial efficacy (Egawa et al., 1984).
Catalysis in Organic Synthesis Crosslinked poly(4-vinylpyridine) hydrochloride, related to the chemical family of 4-Prop-2-enylpiperidine-4-carboxylic acid; hydrochloride, has been identified as an effective catalyst for the acetalization of carbonyl compounds and esterification of carboxylic acids. This discovery highlights the potential of such compounds in facilitating organic synthesis reactions, particularly those sensitive to strong acid catalysts (Yoshida et al., 1981).
Helix-Forming β-Amino Acid Synthesis A protected derivative of trans-4-aminopiperidine-3-carboxylic acid, which is structurally related to 4-Prop-2-enylpiperidine-4-carboxylic acid; hydrochloride, has been synthesized. This compound can be incorporated into β-peptide oligomers, inducing a helical conformation. This research opens avenues for the design of novel peptides with specific structural properties for use in biochemistry and pharmaceutical sciences (Schinnerl et al., 2003).
Bioconjugation Mechanisms Studies have elucidated the mechanism of amide formation by carbodiimide in aqueous media, involving compounds like 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride. This research is crucial for understanding bioconjugation reactions in biochemical and pharmaceutical applications, providing insights into the reactivity and stability of carbodiimide reagents (Nakajima et al., 1995).
Properties
IUPAC Name |
4-prop-2-enylpiperidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-2-3-9(8(11)12)4-6-10-7-5-9;/h2,10H,1,3-7H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWPXJQVAIJQQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCNCC1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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